(4-(3-Fluoropropoxy)phenyl)boronic acid
Overview
Description
(4-(3-Fluoropropoxy)phenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with a 3-fluoropropoxy group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Fluoropropoxy)phenyl)boronic acid typically involves the following steps:
Preparation of 4-(3-Fluoropropoxy)phenylboronic ester: This intermediate can be synthesized by reacting 4-bromophenol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate to form 4-(3-fluoropropoxy)phenol. This phenol is then converted to the corresponding boronic ester using a boron reagent like bis(pinacolato)diboron under palladium-catalyzed conditions.
Hydrolysis of the Boronic Ester: The boronic ester is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow processes and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Fluoropropoxy)phenyl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can undergo reduction reactions to form boron-containing alcohols or alkanes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols or quinones.
Reduction: Boron-containing alcohols or alkanes.
Scientific Research Applications
(4-(3-Fluoropropoxy)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4-(3-Fluoropropoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or substituted alkene product.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the 3-fluoropropoxy group, making it less versatile in certain synthetic applications.
4-Bromophenylboronic acid: Contains a bromine substituent instead of the 3-fluoropropoxy group, leading to different reactivity and applications.
3-Fluorophenylboronic acid: Similar in structure but with the fluorine directly attached to the phenyl ring, affecting its reactivity and properties.
Uniqueness
(4-(3-Fluoropropoxy)phenyl)boronic acid is unique due to the presence of the 3-fluoropropoxy group, which can impart different electronic and steric properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
[4-(3-fluoropropoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMERFSIIVVHKCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCF)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669701 | |
Record name | [4-(3-Fluoropropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958453-57-1 | |
Record name | [4-(3-Fluoropropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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